N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidine core. The molecule includes a 7-methyl substituent on the indoline ring, a 4-fluorophenyl group at the 3' position of the thiazolidine ring, and an acetamide moiety linked to a 2,5-dimethylphenyl group. The fluorine atom and methyl groups likely influence electronic and steric properties, impacting solubility, lipophilicity, and target interactions.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-7-8-17(2)22(13-16)29-23(32)14-30-25-18(3)5-4-6-21(25)27(26(30)34)31(24(33)15-35-27)20-11-9-19(28)10-12-20/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGANAVMLPEXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
The compound's structure includes a thiazolidine ring and an indoline moiety, which are known to contribute to various biological activities. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 406.42 g/mol |
| Molecular Formula | C21H19FN6O2 |
| LogP | 1.8562 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that derivatives of thiazolidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. Notably, studies have highlighted the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Potential
The anticancer activity of the compound is supported by findings that demonstrate its ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against these cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes critical for DNA synthesis and repair.
- Cell Cycle Arrest: Some derivatives can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Apoptosis Induction: The activation of apoptotic pathways has been observed in various cancer cell lines treated with thiazolidine derivatives.
Case Studies
- Study on Antimicrobial Activity:
- Anticancer Efficacy:
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related spiro[indoline-3,2'-thiazolidin] derivatives (Table 1):
Table 1. Structural Comparison of Spiro[indoline-3,2'-thiazolidin] Acetamide Derivatives
Key Differences and Implications:
Substituent Effects: Fluorine vs. Methoxy: The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in ’s analog (electron-donating). Fluorine enhances lipophilicity and metabolic stability, whereas methoxy groups may improve solubility . Dimethylphenyl Position: The 2,5-dimethylphenyl substituent in the target vs. 2,4-dimethylphenyl in ’s compound creates steric and electronic variations.
Molecular Weight and Rigidity: The target compound (MW ~496.6) is heavier than the methoxy analog (MW 489.5), primarily due to fluorine’s higher atomic weight vs. methoxy’s oxygen. The spirocyclic core in all analogs confers conformational rigidity, which may improve target selectivity compared to non-spiro acetamides (e.g., pesticide agents like oxadixyl in ) .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide?
- Methodological Answer : The synthesis of spiro-indoline-thiazolidine derivatives typically involves multi-step coupling reactions. For example, analogous compounds are synthesized via condensation of substituted indoline precursors with thiazolidine moieties under acidic or basic catalysis. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form acetamide bonds, as demonstrated in spiro-indoline-thiazolidine syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates.
- Crystallization : Slow evaporation of methylene chloride or ethanol to obtain single crystals for structural validation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural fidelity:
- NMR Spectroscopy : and NMR identify substituent environments (e.g., methyl, fluorophenyl groups) and confirm spiro-junction geometry .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1750 cm) and amide N–H bonds (~3200–3400 cm) .
- X-ray Crystallography : Resolve spiro-conformation and hydrogen-bonding patterns (e.g., R(10) dimers in analogous structures) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Cross-validate activity using enzyme inhibition, cell viability, and target-binding assays (e.g., SPR, ITC).
- Purity Verification : Use HPLC-MS (>95% purity threshold) and elemental analysis to rule out synthetic byproducts .
- Dose-Response Curves : Establish EC/IC values across multiple replicates to assess reproducibility .
Q. What experimental designs are recommended to study the impact of spiro-conformation on reactivity or bioactivity?
- Methodological Answer : Comparative studies using conformationally restricted analogs are critical:
- X-ray/NMR Analysis : Correlate dihedral angles (e.g., dichlorophenyl vs. pyrazolyl rings in analogous structures) with reactivity .
- Computational Modeling : Density Functional Theory (DFT) to predict steric/electronic effects of substituents on spiro-ring flexibility .
- Structure-Activity Relationships (SAR) : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) and test biological activity .
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Methodological Answer : Apply statistical and flow-chemistry approaches:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
- Continuous-Flow Systems : Enhance reproducibility and scalability for hazardous intermediates (e.g., diazo compounds) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve coupling efficiency .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodological Answer : Integrate biophysical and biochemical methods:
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cellular Imaging : Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
